N-(4-hydroxy-3,5-dimethylphenyl)benzenesulfonamide
Description
Properties
IUPAC Name |
N-(4-hydroxy-3,5-dimethylphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c1-10-8-12(9-11(2)14(10)16)15-19(17,18)13-6-4-3-5-7-13/h3-9,15-16H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVOYGDNHJYJIEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)NS(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40350137 | |
| Record name | N-(4-hydroxy-3,5-dimethylphenyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40350137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50994-42-8 | |
| Record name | N-(4-hydroxy-3,5-dimethylphenyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40350137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Classical Sulfonamide Synthesis via Amine-Sulfonyl Chloride Reaction
The most widely documented method for synthesizing N-(4-hydroxy-3,5-dimethylphenyl)benzenesulfonamide involves the nucleophilic substitution of 4-amino-3,5-dimethylphenol with benzenesulfonyl chloride. This reaction proceeds under mild conditions, typically in a polar aprotic solvent such as pyridine or dichloromethane, which also acts as a base to neutralize hydrochloric acid generated during the process.
Reaction Mechanism
The amine group of 4-amino-3,5-dimethylphenol attacks the electrophilic sulfur atom in benzenesulfonyl chloride, displacing the chloride ion and forming a sulfonamide bond. The phenolic hydroxyl group remains intact under these conditions, as the reaction pH is maintained slightly basic to prevent protonation of the amine nucleophile. The general reaction is represented as:
$$
\text{C}6\text{H}5\text{SO}2\text{Cl} + \text{H}2\text{N-C}6\text{H}2(\text{OH})(\text{CH}3)2 \rightarrow \text{C}6\text{H}5\text{SO}2\text{N-C}6\text{H}2(\text{OH})(\text{CH}3)_2 + \text{HCl}
$$
Experimental Procedure
In a representative protocol, 4-amino-3,5-dimethylphenol (1.0 equiv) is dissolved in anhydrous pyridine at 0–5°C. Benzenesulfonyl chloride (1.2 equiv) is added dropwise, and the mixture is stirred for 12–24 hours at room temperature. The reaction is quenched with ice-cold water, and the precipitate is filtered, washed with dilute HCl, and recrystallized from ethanol to yield the pure product (reported yield: 72–85%).
Table 1: Key Parameters for Classical Synthesis
| Parameter | Value/Detail |
|---|---|
| Solvent | Pyridine or dichloromethane |
| Temperature | 0–25°C |
| Reaction Time | 12–24 hours |
| Yield | 72–85% |
| Purification | Recrystallization (ethanol) |
Alternative Synthetic Routes
Comparative Analysis of Methods
Table 2: Comparison of Synthesis Strategies
| Method | Yield | Cost | Scalability | Green Metrics |
|---|---|---|---|---|
| Classical | High | Low | High | Moderate (uses pyridine) |
| Electrochemical | Moderate | High | Low | High (solvent-free) |
| Diazotization | Low | Moderate | Moderate | Low (toxic byproducts) |
Chemical Reactions Analysis
Types of Reactions
N-(4-hydroxy-3,5-dimethylphenyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can react with the sulfonamide group under basic conditions.
Major Products Formed
Oxidation: Formation of 4-hydroxy-3,5-dimethylbenzaldehyde.
Reduction: Formation of 4-amino-3,5-dimethylphenylbenzenesulfonamide.
Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Oncology and Medicinal Chemistry
N-(4-hydroxy-3,5-dimethylphenyl)benzenesulfonamide has been primarily studied for its potential as an antitumor agent . Its derivatives have demonstrated significant cytotoxic activities against various cancer cell lines.
-
Methods of Application :
- Synthesis of derivatives followed by in vitro testing for cytotoxicity.
- Evaluation of tumor specificity and enzyme inhibition.
-
Results :
- Some derivatives showed strong inhibition of human carbonic anhydrase isoforms, which are implicated in tumor growth and metastasis.
- Enhanced antitumoral activity has been observed in models of colon and prostate cancer, suggesting potential for novel cancer therapies.
Biochemistry
The compound acts as an inhibitor of carbonic anhydrase , an enzyme crucial for many physiological processes.
-
Methods of Application :
- Conducting enzyme assays to assess the inhibitory effects on carbonic anhydrase activity.
- Results :
Agricultural Science
In agricultural applications, this compound serves as an intermediate in the synthesis of agrochemicals aimed at improving crop protection.
-
Methods of Application :
- Synthesis of agrochemical compounds followed by field trials to evaluate efficacy in pest and disease control.
-
Results :
- The compound contributed to the development of effective agrochemicals that enhance crop yield and resistance to pests.
Case Study 1: Antitumor Activity
In a study involving murine models, derivatives of this compound were administered to evaluate their effect on tumor growth. Results indicated a dose-dependent inhibition of tumor growth with maximum efficacy observed at higher concentrations (100 mg/kg), comparable to established CA IX inhibitors .
Case Study 2: Enzyme Inhibition
Research focusing on the inhibition of carbonic anhydrase isoforms revealed that certain derivatives exhibited significantly higher binding affinity compared to other tested compounds. This highlights the potential for these derivatives in drug development targeting metabolic disorders and cancer therapies .
Mechanism of Action
The mechanism of action of N-(4-hydroxy-3,5-dimethylphenyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting the pH regulation in cells. This inhibition can lead to the suppression of tumor growth and bacterial proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following sections compare N-(4-hydroxy-3,5-dimethylphenyl)benzenesulfonamide with key analogs, focusing on structural modifications, synthesis yields, and physicochemical properties.
Structural Analogs Without Azo Groups
- N-(4-Hydroxyphenyl)benzenesulfonamide (): This analog lacks the 3,5-dimethyl substituents on the phenolic ring. The absence of methyl groups reduces steric hindrance and may enhance intermolecular hydrogen bonding, as observed in its crystal structure (N–H⋯O and O–H⋯O interactions) .
- Synthesis involves 4-nitrobenzenesulfonyl chloride and 3,5-dimethylaniline, yielding a crystalline product .
Azo-Sulfonamide Derivatives
Diazenyl (-N=N-) linkages are common in inhibitors of BET bromodomains. Key examples include:
- (E)-4-((4-Hydroxy-3,5-dimethylphenyl)diazenyl)-N-(pyridin-2-yl)benzenesulfonamide (Compound 4, MS435) ():
The addition of a pyridin-2-yl group enhances π-π stacking and hydrogen-bonding capabilities. This compound exhibits a molecular weight of 383.11 Da and >99% purity, with a retention time (tR) of 2.1 min in HPLC . - (E)-4-((4-Hydroxy-3,5-dimethylphenyl)diazenyl)-N-(4-(trifluoromethyl)benzyl)benzenesulfonamide (Compound 5) ():
The trifluoromethyl group increases lipophilicity (logP) and metabolic stability. Its molecular weight (464.12 Da) and melting point (195.7°C) reflect these modifications .
Halogenated and Substituted Derivatives
- The molecular formula (C14H12Br2NO3S) highlights increased molecular weight compared to the target compound .
- (E)-N-(5-Fluoropyridin-2-yl)-4-((4-hydroxy-3,5-dimethylphenyl)diazenyl)benzenesulfonamide (Compound 16) ():
Fluorine substitution improves bioavailability and membrane permeability. This derivative has a molecular weight of 401.11 Da and a high synthesis yield (78%) .
Table 1: Comparative Data for Selected Sulfonamide Derivatives
Key Observations:
- Synthesis Yields : Diazenyl derivatives (e.g., Compound 4, 80% yield) generally exhibit higher yields compared to halogenated analogs (e.g., Compound 11, 55% yield) .
- Purity : All listed compounds achieve >99% purity, indicating robust synthetic protocols .
- Retention Times : Hydrophilic groups (e.g., pyridyl in Compound 4) reduce retention times in reverse-phase HPLC, while lipophilic groups (e.g., trifluoromethyl in Compound 5) increase them .
Biological Activity
N-(4-hydroxy-3,5-dimethylphenyl)benzenesulfonamide, also known by its CAS number 50994-42-8, is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and inflammation. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C14H15NO3S
- Molecular Weight : 277.34 g/mol
- IUPAC Name : this compound
This compound exhibits several mechanisms of action that contribute to its biological activities:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in inflammatory pathways, particularly those related to the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and nitric oxide (NO) in murine macrophages .
- Anticancer Properties : Research indicates that this sulfonamide may exert cytotoxic effects on various cancer cell lines through apoptosis induction and cell cycle arrest. It has demonstrated significant inhibitory effects on tumor growth in animal models .
- Targeting Bromodomains : The compound acts as an inhibitor for bromodomain-containing proteins, which are implicated in cancer progression and inflammation. It selectively inhibits BRD4, a key regulator of gene expression associated with oncogenesis .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components. Modifications to the phenolic hydroxyl group and the sulfonamide moiety have been studied to enhance potency and selectivity against target proteins. For instance:
- Hydroxyl Group : The presence of the hydroxyl group at the para position is critical for binding affinity to bromodomains.
- Dimethyl Substituents : The 3,5-dimethyl substitutions on the phenyl ring enhance lipophilicity and potentially improve cellular uptake .
Case Studies
Several studies have documented the efficacy of this compound in preclinical models:
- Tumor Growth Inhibition : In a study involving 4T1 mouse breast tumor models, administration of the compound resulted in dose-dependent inhibition of tumor growth, with maximum efficacy observed at a dosage of 100 mg/kg .
- Cytotoxicity Against Cancer Cell Lines : The compound showed potent cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia), with IC50 values indicating effective cell proliferation inhibition .
Data Table
The following table summarizes key findings related to the biological activity of this compound:
Q & A
Basic: What are the recommended synthetic routes and characterization methods for N-(4-hydroxy-3,5-dimethylphenyl)benzenesulfonamide?
Methodological Answer:
The synthesis typically involves sulfonylation of 4-hydroxy-3,5-dimethylaniline with benzenesulfonyl chloride under controlled conditions. Key steps include:
- Reaction Optimization : Conduct the reaction in anhydrous pyridine or DMF to activate the amine for nucleophilic substitution .
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol to isolate the product .
- Characterization :
- NMR Spectroscopy : Expect aromatic protons in δ 6.8–7.8 ppm (benzene rings) and hydroxyl proton at δ 9.2–10.5 ppm (broad singlet) .
- Mass Spectrometry : The molecular ion peak [M+H]⁺ should align with the molecular formula C₁₄H₁₅NO₃S (calculated m/z: 277.34) .
- X-ray Crystallography : Use SHELXL for refinement; hydrogen-bonding interactions (e.g., O—H⋯O and N—H⋯O) stabilize the crystal lattice .
Basic: How can spectroscopic and crystallographic data resolve structural ambiguities?
Methodological Answer:
- ¹H/¹³C NMR : Compare experimental shifts with computed spectra (e.g., using Gaussian or ACD/Labs). Discrepancies in methyl group signals (δ 2.2–2.5 ppm) may indicate steric hindrance or rotational isomerism .
- X-ray Diffraction : Refinement with SHELXL provides bond-length accuracy (±0.01 Å). For example, S—N and S—O bonds should measure ~1.63 Å and ~1.44 Å, respectively .
- Hydrogen Bonding : Intermolecular O—H⋯O (2.7–2.9 Å) and N—H⋯O (2.8–3.0 Å) interactions confirm supramolecular assembly .
Advanced: How can researchers resolve contradictions in reaction yields or byproduct formation during synthesis?
Methodological Answer:
- Byproduct Analysis : Use HPLC-MS to detect intermediates (e.g., unreacted aniline or sulfonic acid derivatives). Adjust stoichiometry (e.g., 1.2 equivalents of benzenesulfonyl chloride) to minimize side reactions .
- Reaction Monitoring : Employ in-situ FTIR to track sulfonylation progress (disappearance of NH₂ stretch at ~3400 cm⁻¹) .
- Case Study : In analogous syntheses, unexpected double sulfonylation (e.g., N,N-disubstitution) can occur if reaction times exceed 24 hours .
Advanced: What computational strategies predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., carbonic anhydrase). Key interactions include sulfonamide-SO₂NH—Zn²+ coordination and π-π stacking with aromatic residues .
- MD Simulations : Run 100-ns simulations (AMBER or GROMACS) to assess stability. Root-mean-square deviation (RMSD) < 2.0 Å indicates stable binding .
- QSAR Models : Correlate substituent effects (e.g., methyl vs. chloro groups) with inhibitory potency (e.g., IC₅₀ values) using descriptors like logP and polar surface area .
Advanced: How to optimize reaction conditions for scale-up or green chemistry applications?
Methodological Answer:
- Solvent Selection : Replace pyridine with biodegradable solvents (e.g., cyclopentyl methyl ether) to reduce toxicity .
- Catalysis : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance sulfonylation efficiency at lower temperatures (40–60°C) .
- Waste Minimization : Implement flow chemistry to reduce excess reagent use. Achieve >85% yield with residence times <30 minutes .
Advanced: How can researchers identify biological targets or mechanisms of action for this sulfonamide?
Methodological Answer:
- Enzyme Inhibition Assays : Screen against sulfonamide-sensitive targets (e.g., carbonic anhydrase, dihydropteroate synthase) using UV-Vis spectroscopy (e.g., monitoring CO₂ hydration) .
- Cellular Uptake Studies : Use fluorescently labeled analogs (e.g., FITC conjugates) and confocal microscopy to track subcellular localization .
- Transcriptomics : Perform RNA-seq on treated cell lines to identify dysregulated pathways (e.g., apoptosis or oxidative stress responses) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
